molecular formula C21H31N3O5S B7716151 N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide

Numéro de catalogue B7716151
Poids moléculaire: 437.6 g/mol
Clé InChI: VPRAQOKGVXTQMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide, commonly known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBS is a sulfonamide derivative that has been synthesized through a multi-step process, and its mechanism of action involves the inhibition of a specific enzyme that is involved in various physiological processes.

Mécanisme D'action

BDBS inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This inhibition has been shown to have a variety of physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of bone resorption in osteoporosis patients.
Biochemical and Physiological Effects
BDBS has been shown to have a variety of biochemical and physiological effects, including the reduction of intraocular pressure in glaucoma patients, the inhibition of bone resorption in osteoporosis patients, and the potential anti-cancer and anti-inflammatory properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using BDBS in lab experiments is its specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme. However, one of the limitations of using BDBS is its relatively low potency compared to other carbonic anhydrase inhibitors.

Orientations Futures

There are several future directions for the study of BDBS. One area of research is the development of more potent inhibitors of carbonic anhydrase that can be used in the treatment of glaucoma and osteoporosis. Another area of research is the investigation of BDBS as a potential anti-cancer and anti-inflammatory agent. Additionally, the development of novel synthetic methods for the production of BDBS could lead to more efficient and cost-effective production of this compound.

Méthodes De Synthèse

The synthesis of BDBS involves a multi-step process that starts with the reaction of 3,4-methylenedioxybenzaldehyde with cyclohexylamine to form the intermediate 1-(cyclohexylamino)-2,3-dihydro-1H-indene. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide, which is further reacted with N-(2-aminoethyl)acetamide to form BDBS.

Applications De Recherche Scientifique

BDBS has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. BDBS has also been investigated for its potential anti-cancer and anti-inflammatory properties.

Propriétés

IUPAC Name

ethyl 4-[2-[benzenesulfonyl(cyclohexyl)amino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-2-29-21(26)23-15-13-22(14-16-23)20(25)17-24(18-9-5-3-6-10-18)30(27,28)19-11-7-4-8-12-19/h4,7-8,11-12,18H,2-3,5-6,9-10,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRAQOKGVXTQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[N-cyclohexyl-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.